molecular formula C14H17N3OS B6473236 2-methyl-1-{[1-(4-methylthiophene-2-carbonyl)azetidin-3-yl]methyl}-1H-imidazole CAS No. 2640961-23-3

2-methyl-1-{[1-(4-methylthiophene-2-carbonyl)azetidin-3-yl]methyl}-1H-imidazole

Cat. No.: B6473236
CAS No.: 2640961-23-3
M. Wt: 275.37 g/mol
InChI Key: OTIRMPJNOMVWQO-UHFFFAOYSA-N
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Description

2-Methyl-1-{[1-(4-methylthiophene-2-carbonyl)azetidin-3-yl]methyl}-1H-imidazole is a structurally complex heterocyclic compound featuring:

  • A 2-methylimidazole core, a five-membered aromatic ring with two nitrogen atoms.
  • An azetidine (four-membered nitrogen-containing ring) substituent at the N1 position of the imidazole, linked via a methyl group.
  • A 4-methylthiophene-2-carbonyl moiety attached to the azetidine, introducing sulfur-based aromaticity and a ketone functional group.

The compound’s design likely aims to balance lipophilicity (via the thiophene and methyl groups) and conformational rigidity (via the azetidine) for targeted interactions .

Properties

IUPAC Name

[3-[(2-methylimidazol-1-yl)methyl]azetidin-1-yl]-(4-methylthiophen-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3OS/c1-10-5-13(19-9-10)14(18)17-7-12(8-17)6-16-4-3-15-11(16)2/h3-5,9,12H,6-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTIRMPJNOMVWQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=C1)C(=O)N2CC(C2)CN3C=CN=C3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares the target compound with structurally related imidazole derivatives from the evidence:

Compound Name/Structure Key Features Synthesis Method Notable Properties/Activities
Target: 2-methyl-1-{[1-(4-methylthiophene-2-carbonyl)azetidin-3-yl]methyl}-1H-imidazole Imidazole + azetidine + thiophene-carbonyl Likely multi-step coupling (e.g., alkylation of imidazole, azetidine functionalization) Hypothesized enhanced lipophilicity (thiophene) and rigidity (azetidine) for target binding
2-(4-[(1H-Benzimidazol-2-yl)sulfanyl]benzylidene)hydrazine-1-carbothioamide Benzimidazole + sulfanylbenzaldehyde + thiosemicarbazide Nucleophilic aromatic substitution followed by condensation Sulfur-rich structure; potential antimicrobial activity
3,5-Di(4',5'-diphenyl-1H-imidazol-1-yl)-1H-1,2,4-triazole (C1) Dual imidazole-triazole framework with diphenyl substituents One-pot condensation of benzil, aldehydes, and 3,5-diamino-1,2,4-triazole Broad-spectrum antibacterial and antifungal activity (MIC: 4–32 µg/mL)
1-(Naphthalen-2-yl)-2,4,5-triphenyl-1H-imidazole Imidazole with naphthalene and phenyl groups Multi-component condensation reaction Structural robustness; UV-Vis absorption for potential optoelectronic applications
2-(1-(3-(4-Chloroxyphenyl)-3-oxo-propyl)pyrrolidine-3-yl)-1H-benzimidazole Benzimidazole + pyrrolidine + chlorophenyl-ketone Substitution reaction using isoindoline-dione intermediates Demonstrated anticancer activity in preliminary assays

Key Structural Differences

Heterocyclic Diversity: The target compound’s azetidine (4-membered ring) is rare compared to more common 5- or 6-membered rings (e.g., pyrrolidine in , triazole in ). The 4-methylthiophene-2-carbonyl group introduces sulfur-based π-electron density, contrasting with phenyl () or chlorophenyl () substituents. This could enhance interactions with sulfur-binding enzymes or receptors .

Synthetic Complexity :

  • The target’s synthesis likely requires precise coupling steps (e.g., introducing the azetidine-thiophene moiety), whereas compounds like and use one-pot condensations with catalysts like ceric ammonium nitrate (CAN).

Biological Activity :

  • While the target’s activity is unspecified, compounds with triazole-imidazole hybrids (e.g., ) show antimicrobial activity (MIC 4–32 µg/mL), and benzimidazole-thiosemicarbazones () may target cysteine proteases. The azetidine-thiophene combination in the target could hypothetically modulate pharmacokinetics (e.g., metabolic stability) .

Physicochemical Properties

  • Lipophilicity : The methylthiophene group likely increases logP compared to purely aromatic analogs (e.g., ), improving membrane permeability.
  • Solubility : The azetidine’s compact structure may reduce steric hindrance, enhancing aqueous solubility relative to bulkier diphenyl derivatives ().
  • Spectroscopic Signatures : The thiophene carbonyl group would produce distinct IR (C=O stretch ~1700 cm⁻¹) and ¹³C NMR (~190 ppm for carbonyl) signals, differentiating it from nitroimidazoles (e.g., ) or acetamide derivatives ().

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